2,7-Dibutylnaphthalene
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Overview
Description
2,7-Dibutylnaphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C18H24 It is characterized by the presence of two butyl groups attached to the naphthalene ring at the 2 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dibutylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with butyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like toluene or xylene. The reaction can be represented as follows:
Naphthalene+2Butyl Halide→2,7−Dibutylnaphthalene
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as aluminum chloride or zeolites can be employed to enhance the reaction rate and selectivity. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibutylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring. Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while sulfonation can be performed using sulfur trioxide or chlorosulfonic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid and sulfuric acid for nitration, sulfur trioxide for sulfonation.
Major Products Formed
Oxidation: Naphthoquinones, carboxylic acids.
Reduction: Dihydro-2,7-Dibutylnaphthalene, tetrahydro-2,7-Dibutylnaphthalene.
Substitution: Nitro-2,7-Dibutylnaphthalene, sulfonated derivatives.
Scientific Research Applications
2,7-Dibutylnaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including dyes and pigments.
Biology: Studies have explored its potential biological activity, including its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 2,7-Dibutylnaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylnaphthalene: Similar in structure but with methyl groups instead of butyl groups.
2,7-Dihydroxynaphthalene: Contains hydroxyl groups at the 2 and 7 positions.
2,7-Diaminonaphthalene: Contains amino groups at the 2 and 7 positions.
Uniqueness
2,7-Dibutylnaphthalene is unique due to the presence of butyl groups, which impart specific chemical and physical properties
Properties
IUPAC Name |
2,7-dibutylnaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24/c1-3-5-7-15-9-11-17-12-10-16(8-6-4-2)14-18(17)13-15/h9-14H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWNISWJJZFJCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)C=CC(=C2)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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